molecular formula C16H17ClN2O2S B2739212 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea CAS No. 2034273-00-0

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea

Cat. No. B2739212
CAS RN: 2034273-00-0
M. Wt: 336.83
InChI Key: YYPCESRGSUKOCF-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea, also known as ACTEU, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea is a urea derivative with potential applications in medicinal chemistry. Research has shown that urea derivatives can be synthesized using a variety of methods, such as the Lossen rearrangement, and can be used to create compounds with potential pharmacological activities. For example, the synthesis of tetrahydropyrimidine-5-carboxylates, a type of cyclic urea derivative, has been investigated for its potential inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like Alzheimer's disease (Sujayev et al., 2016).

Corrosion Inhibition

Urea derivatives have also been studied for their corrosion inhibition properties. For instance, 1,3,5-triazinyl urea derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications for this compound in protecting metal surfaces against corrosion (Mistry et al., 2011).

Antioxidant Activity

Another area of application is in the synthesis of compounds with antioxidant properties. Urea derivatives have been synthesized and evaluated for their antioxidant activity, indicating potential use in developing treatments or supplements targeting oxidative stress-related diseases (George et al., 2010).

Chitin Synthesis Inhibition

Research has also explored the use of certain urea derivatives as inhibitors of chitin synthesis, which is a critical process in the development of insects. This implies that this compound could potentially be developed into an insecticidal compound (Deul et al., 1978).

properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-11(20)15-7-6-14(22-15)8-9-18-16(21)19-10-12-2-4-13(17)5-3-12/h2-7H,8-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPCESRGSUKOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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